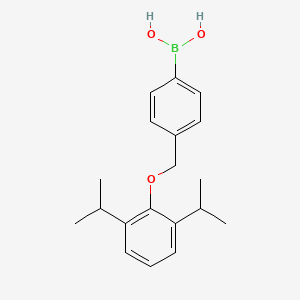

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid

Overview

Description

“(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C19H25BO3 . It has a molecular weight of 312.21 . The compound is solid in form and has a melting point of 186-192 °C . It is used to study enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)c1cccc(C(C)C)c1OCc2ccc(cc2)B(O)O . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring, which is further connected to a diisopropylphenoxy group. Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 471.4±55.0 °C at 760 mmHg, and a flash point of 238.9±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Multifunctional Applications : Boronic acids like (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid serve as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. Their structure allows for multifunctional applications, particularly when combined with other functional groups like aminophosphonic acid (Zhang et al., 2017).

Structural Characteristics in Complex Formation : The reactivity and hydrogen-bonding characteristics of bulky boronic acids have been studied, highlighting their potential in forming complex structures with other organic compounds (Guo et al., 2019).

Applications in Nanotechnology and Sensing

- Optical Modulation and Sensor Development : Phenyl boronic acids, including derivatives of this compound, have been applied in optical modulation and sensor development. Their interaction with carbon nanotubes demonstrates potential for saccharide recognition, crucial in biochemistry and medical diagnostics (Mu et al., 2012).

Chemical Properties and Reactions

Formation of Tetraarylpentaborates : Research on the formation of tetraarylpentaborates from arylboronic acids has been conducted, providing insights into their chemical properties and potential applications in various chemical reactions (Nishihara et al., 2002).

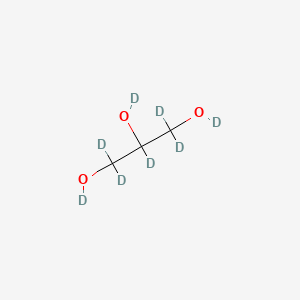

Protective Groups for Diols : Boronic esters, derived from boronic acids, have been utilized as protective groups for diols, demonstrating their application in organic synthesis and the development of pharmaceutical compounds (Shimada et al., 2018).

Fluorescence and Binding Affinity Studies

- High Affinity for Diols in Aqueous Solutions : Some boronic acids, including those related to this compound, exhibit high affinity for diols in aqueous solutions, which is crucial for sensor development and biochemical applications (Cheng et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key process in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that boronic acids can activate various dna cross-linking agents , which could potentially lead to changes in DNA structure and function.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of boronic acids .

Biochemical Analysis

Biochemical Properties

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can bind to carbohydrate molecules, making it useful in the study of carbohydrate metabolism and glycoprotein interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Properties

IUPAC Name |

[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHUWVULUSILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584770 | |

| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-63-3 | |

| Record name | (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)